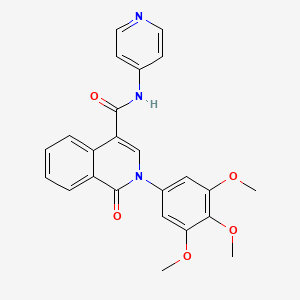![molecular formula C24H27N3O6 B12184168 2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B12184168.png)
2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound with a unique structure that combines elements of pyrido, benzodiazepine, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and organic solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen functionalities to the molecule.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,12-dioxoolean-9(11)-en-28-oic acid, methyl ester: Another complex organic compound with a similar core structure.
4,8-dioxo-6,7,8,9-tetrahydro-4H-[1,4]diazepino[3,2,1-hi]pyrido[4,3,2-cd]-indole: A related heterocyclic system with potential biological activity.
Uniqueness
2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H27N3O6 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-(6,12-dioxo-7,8,9,10-tetrahydro-6aH-pyrido[2,1-c][1,4]benzodiazepin-5-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H27N3O6/c1-31-19-12-15(13-20(32-2)22(19)33-3)25-21(28)14-27-17-9-5-4-8-16(17)23(29)26-11-7-6-10-18(26)24(27)30/h4-5,8-9,12-13,18H,6-7,10-11,14H2,1-3H3,(H,25,28) |
InChI Key |
FTIIRTREEGQSOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C3=CC=CC=C3C(=O)N4CCCCC4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B12184087.png)
![N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-2-phenoxyacetamide](/img/structure/B12184091.png)
![5-(4-methoxyphenyl)-3-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B12184094.png)
![N-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B12184107.png)

![4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1H-tetrazol-5-yl)butanamide](/img/structure/B12184120.png)
![2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]pyridine-3-carboxamide](/img/structure/B12184131.png)
![1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B12184133.png)
![N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B12184135.png)
![ethyl 4-methyl-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12184150.png)
![[3-(Dimethylamino)propyl][(2-bromo-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B12184154.png)
![3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12184160.png)
![5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(furan-2-yl)butan-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12184176.png)

